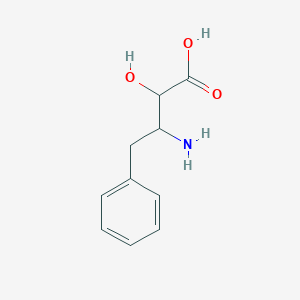

3-Amino-2-hydroxy-4-phenylbutanoic acid

Description

Contextual Significance within Contemporary Organic Synthesis and Medicinal Chemistry Research

3-Amino-2-hydroxy-4-phenylbutanoic acid, sometimes referred to as AHPBA or allophenylnorstatine, is a cornerstone in the development of various therapeutic agents. researchgate.netnih.gov Its structural framework is a key component in a range of bioactive molecules, highlighting its importance as a chiral building block in medicinal chemistry. researchgate.neteurekaselect.com The presence of both an amine and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets. chemimpex.com

In the realm of medicinal chemistry, this compound is integral to the synthesis of several classes of enzyme inhibitors. Notably, it forms the backbone of protease inhibitors, which are critical in developing treatments for viral infections. nih.govnih.gov For instance, the (2S,3S) stereoisomer is a key component of certain HIV protease inhibitors. nih.gov Furthermore, derivatives of this amino acid are investigated for their potential as neuroprotective agents, with research pointing towards applications in managing neurodegenerative conditions like Alzheimer's and Parkinson's disease. chemimpex.com Its role also extends to the synthesis of peptide-based drugs and as an inhibitor of enkephalinases, which are involved in pain modulation. chemimpex.comsigmaaldrich.com

The utility of this compound in organic synthesis is centered on its function as a chiral precursor. The defined stereochemistry of the molecule is leveraged in asymmetric synthesis to produce enantiomerically pure compounds, a crucial aspect in the creation of modern pharmaceuticals where a specific stereoisomer often dictates therapeutic efficacy.

Overview of Stereoisomeric Forms: A Foundational Aspect of Chiral Chemistry

The molecular structure of this compound contains two chiral centers, which gives rise to four distinct stereoisomers. These are designated as (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Each of these isomers possesses unique three-dimensional arrangements of its atoms and, consequently, can exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors in the body.

The synthesis of each of these stereoisomers in a pure form is a significant objective in organic chemistry, as the therapeutic effect of a drug is often attributable to a single enantiomer, while others may be inactive or even cause unintended effects. Researchers have developed stereospecific and chirospecific synthesis methods to obtain these isomers with high optical purity. jst.go.jp For example, all four stereoisomers of the related 3-amino-2-hydroxybutanoic acids have been successfully synthesized from sugar precursors like D-gulonic acid γ-lactone and D-glucono-δ-lactone. jst.go.jp

The distinct biological roles of these stereoisomers are well-documented. The (2S,3R) isomer, for instance, is a key component of Bestatin (B1682670), a well-known inhibitor of aminopeptidases. sigmaaldrich.comjst.go.jp The practical synthesis of the (2S,3S) isomer has been a focus due to its role as a key component in HIV protease inhibitors like KNI-272. researchgate.netnih.gov This underscores the fundamental principle in medicinal chemistry that stereochemistry is a critical determinant of a molecule's pharmacological profile.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSJMFGYNFIFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62084-21-3 | |

| Record name | Phenylnorstatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062084213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Stereochemical Characterization and Elucidation of 3 Amino 2 Hydroxy 4 Phenylbutanoic Acid

Absolute Configurations: (2R,3S)-, (2S,3R)-, (2R,3R)-, and (2S,3S)-Enantiomers

3-Amino-2-hydroxy-4-phenylbutanoic acid possesses two stereogenic centers, leading to the existence of four distinct stereoisomers. These are grouped into two pairs of enantiomers. The specific spatial arrangement of the amino and hydroxyl groups relative to the carbon backbone defines their absolute configuration, designated by the Cahn-Ingold-Prelog (CIP) priority rules as R (rectus) or S (sinister) at each chiral center.

The four stereoisomers are:

(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid and (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid , which form one enantiomeric pair.

(2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid and (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid , which constitute the second pair of enantiomers.

Each of these isomers has unique three-dimensional structure, which in turn can lead to different physical, chemical, and biological properties.

Table 1: Stereoisomers of this compound

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| (2R,3S) | Not available | C₁₀H₁₃NO₃ | 195.22 |

| (2S,3R) | 59554-14-2 chemsrc.com | C₁₀H₁₃NO₃ | 195.22 |

| (2R,3R) | 62023-61-4 wikipedia.org | C₁₀H₁₃NO₃ | 195.21 wikipedia.org |

| (2S,3S) | 62023-62-5 nih.gov | C₁₀H₁₃NO₃ | 195.21 nih.gov |

| (2S,3R) HCl | 128223-55-2 | C₁₀H₁₄ClNO₃ | 231.68 |

Diastereomeric Relationships and Stereochemical Designations

Stereoisomers that are not mirror images of each other are known as diastereomers. In the case of this compound, the relationship between a member of one enantiomeric pair and a member of the other enantiomeric pair is diastereomeric. For instance, (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid is a diastereomer of both (2R,3R)- and (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid.

Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like crystallization or chromatography. This is in contrast to enantiomers, which have identical physical properties in an achiral environment and require a chiral environment for separation.

The stereochemical designations "syn" and "anti" can also be used to describe the relative stereochemistry of the two adjacent chiral centers. In the context of this compound, the "syn" diastereomers would have the amino and hydroxyl groups on the same side in a Fischer projection, while the "anti" diastereomers would have them on opposite sides.

Table 2: Diastereomeric Pairs of this compound

| Stereoisomer 1 | Stereoisomer 2 | Relationship |

|---|---|---|

| (2R,3S) | (2R,3R) | Diastereomers |

| (2R,3S) | (2S,3S) | Diastereomers |

| (2S,3R) | (2R,3R) | Diastereomers |

| (2S,3R) | (2S,3S) | Diastereomers |

Advanced Spectroscopic and Diffraction Techniques for Stereochemical Assignment in Related Analogues

The unambiguous determination of the absolute configuration of each stereoisomer is crucial. Several advanced analytical techniques are employed for the stereochemical assignment of chiral molecules like this compound and its analogues.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful method for determining the absolute configuration of a molecule. nih.govresearchgate.netresearchgate.netspringernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. nih.gov This technique provides unambiguous assignment of the R/S configuration at each chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, the assignment of absolute configuration often requires the use of chiral derivatizing agents. The Mosher's method, for example, involves the formation of diastereomeric esters with a chiral reagent, which can then be analyzed by ¹H NMR to deduce the absolute stereochemistry of the original alcohol or amine. nih.govresearchgate.net More advanced NMR techniques, such as those utilizing chiral solvating agents or 19F NMR of derivatives, can also be employed for enantiodiscrimination and the determination of diastereomeric purity. researchgate.netrsc.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. wikipedia.orgnih.gov By comparing the experimental VCD spectrum with spectra predicted from quantum mechanical calculations, the absolute configuration can be confidently assigned. wikipedia.orgnih.gov This technique is particularly useful for determining the stereochemistry of molecules in solution. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation and analysis of enantiomers. researchgate.netnih.gov By using a chiral stationary phase, the enantiomers of a compound can be resolved into two separate peaks. While primarily a separation technique, it can be used for stereochemical assignment by comparing the retention time of an unknown sample to that of a known, authenticated standard.

Advanced Synthetic Methodologies for Stereoisomers of 3 Amino 2 Hydroxy 4 Phenylbutanoic Acid

Stereoselective Synthesis Strategies

The creation of the vicinal amino-hydroxy functionality with specific stereochemistry is the primary challenge in synthesizing AHPBA isomers. Researchers have devised numerous strategies that exert precise control over the stereochemical outcome of the reactions.

Chiral Acetal (B89532) Template-Mediated Synthetic Pathways

Chiral acetal templates serve as effective auxiliaries to direct the stereochemical course of reactions. In this approach, a chiral diol is used to form a chiral acetal with a glyoxylate (B1226380) derivative. The acetal acts as a temporary stereodirecting group, influencing the facial selectivity of subsequent nucleophilic additions.

The general strategy involves the reaction of an enolate, derived from a suitable acetic acid equivalent, with an imine or an imine equivalent. The chiral acetal, positioned on the electrophile or nucleophile, sterically hinders one face of the molecule, forcing the incoming group to attack from the less hindered face. This leads to the formation of the desired stereoisomer. After the key bond-forming step, the chiral acetal auxiliary is cleaved, typically under mild acidic conditions, to reveal the target β-amino-α-hydroxy acid structure and allow for the recovery of the chiral diol. While specific examples for 3-Amino-2-hydroxy-4-phenylbutanoic acid are not prevalent in recent literature, this established methodology remains a viable, albeit classic, approach for stereocontrol in similar systems.

Palladium-Catalyzed Enantioselective C(sp³)-H Activation Approaches

Modern synthetic chemistry has seen the rise of C-H activation as a powerful tool for molecular construction. Palladium-catalyzed enantioselective C(sp³)-H activation offers a highly efficient and atom-economical route to complex amino acids. rsc.org This strategy avoids the pre-functionalization of starting materials by directly converting a C-H bond into a C-C or C-X bond.

In the context of AHPBA synthesis, this approach could start from a simpler precursor like N-protected aminoisobutyric acid. rsc.org A chiral palladium catalyst, typically featuring a specially designed chiral ligand, coordinates to a directing group on the substrate (e.g., an amide or a thioether). rsc.org This directed metalation enables the selective activation of a specific β-C(sp³)-H bond. The resulting palladacycle intermediate then undergoes a reaction, such as arylation with a phenylboron reagent or an aryl halide, to introduce the phenyl group. rsc.org The chiral ligand ensures that this process occurs enantioselectively, establishing the desired stereocenter. This method provides a direct route to non-natural α,α-disubstituted α-amino acids with high enantiomeric excess (ee). rsc.org

For instance, enantioselective β-C(sp³)–H arylation of N-phthalyl-protected α-aminoisobutyric acid has been achieved using a palladium(II) catalyst with a chiral mono-N-protected aminoethyl phenyl thioether (MPAThio) ligand, affording the desired products in good yields and high enantioselectivity. rsc.org Similarly, palladium-catalyzed alkylation of lactic acid derivatives using an 8-aminoquinoline (B160924) auxiliary demonstrates the feasibility of functionalizing the C-H bond adjacent to a hydroxyl group. rsc.org

Table 1: Examples of Pd-Catalyzed C-H Functionalization for Amino Acid Synthesis This table is representative of the general approach, as direct synthesis of AHPBA via this specific method is an emerging area.

| Substrate | Ligand/Auxiliary | Coupling Partner | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-Phthalyl-Aib | MPAThio | Aryl Iodide | β-Aryl-α,α-AA | Up to 72% | Up to 98% | rsc.org |

| Lactic Acid | 8-Aminoquinoline | Alkyl Iodide | Chiral α-Hydroxy Acid | N/A | N/A | rsc.org |

Enzymatic Kinetic Resolution and Biocatalytic Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can distinguish between enantiomers with remarkable precision, making them ideal for kinetic resolutions and asymmetric syntheses.

Enzymatic kinetic resolution (EKR) is a common strategy where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, lipases can be used for the enantioselective acylation or hydrolysis of a racemic ester precursor of AHPBA. This results in the separation of the two enantiomers, one in its original form and the other as the acylated or hydrolyzed product. Lipases from Pseudomonas fluorescens and Candida antarctica have shown high enantioselectivity in resolving similar aromatic hydroxy compounds. acs.org

Direct biocatalytic synthesis is an even more efficient approach. For instance, L-phenylalanine dehydrogenase from Rhodococcus sp. and D-lactate dehydrogenase from Leuconostoc mesenteroides have been used to catalyze the conversion of 2-oxo-4-phenylbutanoic acid into (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid, respectively. nih.gov These reactions often require a cofactor like NADH, which can be regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase. nih.govnih.gov Furthermore, threonine aldolases, such as ObiH, have demonstrated the ability to catalyze the reaction between glycine (B1666218) and various aldehydes to produce a range of β-hydroxy-α-amino acids. rsc.org

Table 2: Biocatalytic Approaches to AHPBA Precursors and Analogs

| Enzyme | Reaction Type | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| L-Phenylalanine Dehydrogenase | Reductive Amination | 2-Oxo-4-phenylbutanoic acid | (S)-2-Amino-4-phenylbutanoic acid | N/A | N/A | nih.gov |

| D-Lactate Dehydrogenase | Asymmetric Reduction | 2-Oxo-4-phenylbutanoic acid | (R)-2-Hydroxy-4-phenylbutanoic acid | N/A | N/A | nih.gov |

| Lipase (Pseudomonas fluorescens) | Kinetic Resolution (Hydrolysis) | Acylated MBH Adducts | Chiral Acetates/Alcohols | ~50% Conversion | >90% | acs.org |

Stereospecific Syntheses from Chiral Pool Precursors (e.g., Carbohydrates)

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, such as carbohydrates and amino acids, that can be used as starting materials for complex target molecules. Carbohydrates are particularly well-suited for synthesizing polyhydroxylated compounds like AHPBA due to their inherent stereochemistry.

A notable synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acid has been achieved starting from D-gulonic acid γ-lactone and D-glucono-δ-lactone. researchgate.net This strategy has been extended to the synthesis of the (2R,3S)- and (2R,3R)-isomers of AHPBA from D-glucono-δ-lactone. The carbohydrate starting material provides a rigid scaffold where the stereocenters are already defined. A series of selective transformations, including protection, activation of hydroxyl groups (e.g., as tosylates or mesylates), and nucleophilic substitution with an azide (B81097) (a precursor to the amine group), allows for the controlled installation of the required functionalities. The final carbon framework is often achieved through oxidative cleavage of a diol to form an aldehyde, followed by reaction with a phenyl Grignard reagent to introduce the phenyl group. This approach ensures that the stereochemistry of the carbohydrate is directly transferred to the final product. researchgate.net

Asymmetric Induction in Aldimine Coupling Reactions

The coupling of enolates with aldimines (Schiff bases) is a powerful method for constructing the β-amino acid framework. Asymmetric induction can be achieved by using a chiral auxiliary on the enolate or the imine, or by employing a chiral catalyst.

In one common approach, a glycine-derived Schiff base is reacted with an aldehyde in an aldol-type reaction. The geometry of the enolate and the facial selectivity of its addition to the aldehyde are controlled to produce the desired β-hydroxy α-amino acid. Chelation control, where a metal ion coordinates to both the enolate oxygen and a heteroatom on the chiral auxiliary, can lock the conformation of the transition state, leading to high diastereoselectivity. acs.org For example, reacting the zinc enolate of a glycine ester derivative with an aldehyde in the presence of a chiral ligand can lead to high enantio- and diastereoselectivity.

Alternatively, an imine derived from a chiral amine (like phenylglycinol) can react with an achiral ester enolate. The stereocenter on the amine directs the approach of the nucleophile, leading to a specific diastereomer. The chiral auxiliary is subsequently cleaved to yield the enantioenriched amino acid. This strategy was employed in the synthesis of chiral β-amino acids where an imino alcohol was reacted with a zinc enolate (BrZnCH2CO2-t-Bu) to produce an amino alcohol intermediate with high stereocontrol.

Regio- and Stereospecific Ring-Opening of Epoxy-Acids by Nitrogen Nucleophiles

The ring-opening of chiral epoxides with nitrogen nucleophiles is a classic and highly effective method for establishing the vicinal amino-hydroxy stereochemistry. The stereochemical outcome is predictable, as the reaction typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon center that is attacked.

The synthesis of threo-3-amino-2-hydroxy-4-phenylbutanoic acid has been successfully achieved from a cis-2,3-epoxy-acid. The key step is the regiospecific ring-opening of the epoxide with ammonia (B1221849). The nucleophilic attack occurs at the C-3 position, leading to the formation of the amino group at this center and the hydroxyl group at C-2, with the threo relative stereochemistry being dictated by the cis geometry of the starting epoxide.

The regioselectivity of the ring-opening (attack at C-2 vs. C-3) is a critical factor. Under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon atom. Under acidic conditions, the attack preferentially occurs at the carbon atom that can better stabilize a partial positive charge in the transition state. In the case of epoxy-acids related to AHPBA, attack by ammonia at the C-3 position is favored, leading to the desired β-amino-α-hydroxy acid product.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (AHPBA) |

| Ammonia |

| D-glucono-δ-lactone |

| D-gulonic acid γ-lactone |

| Glycine |

| Lactic acid |

| N-Phthaloyl-α-aminoisobutyric acid |

| Palladium |

| Phenylboron reagent |

| 2-Oxo-4-phenylbutanoic acid |

| (S)-2-Amino-4-phenylbutanoic acid |

| (R)-2-Hydroxy-4-phenylbutanoic acid |

| 8-aminoquinoline |

| Phenylglycinol |

Hydroxylation of Enolate Intermediates

A significant strategy for introducing the C2-hydroxyl group in AHPBA involves the direct hydroxylation of pre-formed enolate intermediates. This method offers a powerful way to control the stereochemistry at the α-carbon.

An efficient synthesis of N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids has been demonstrated through the hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate. tandfonline.com In this process, the enolate is generated and then treated with an electrophilic oxygen source. A key reagent used for this transformation is the oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) complex (MoOPH). tandfonline.com This molybdenum-based reagent effectively delivers an oxygen atom to the enolate, forming the desired α-hydroxy-β-amino acid structure. tandfonline.comacs.org The stereochemical outcome of the reaction is influenced by the existing stereocenter at the β-carbon, leading to the formation of diastereomers that can often be separated. tandfonline.com

Table 1: Key Reagents in Enolate Hydroxylation

| Reagent | Role | Reference |

|---|---|---|

| Methyl (3S)-N-Z-3-amino-4-phenylbutanoate | Starting Material / Enolate Precursor | tandfonline.com |

| Strong Base (e.g., LDA) | Enolate Formation | tandfonline.com |

Grignard Reagent Addition Methodologies

Grignard reagents are versatile nucleophiles in organic synthesis, and their addition to various electrophiles provides a robust method for carbon-carbon bond formation, which can be adapted for the synthesis of AHPBA precursors.

One potential pathway involves the addition of a Grignard reagent to a nitrile. masterorganicchemistry.com For instance, a suitably protected α-amino nitrile could react with a Grignard reagent. The initial addition forms an imine, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.com While not a direct route to the final acid, this method can be used to construct the carbon skeleton.

A more direct, albeit challenging, approach is the addition of Grignard reagents to carboxylic acids or their derivatives. nih.govmasterorganicchemistry.com Traditionally, the high basicity of Grignard reagents leads to deprotonation of the carboxylic acid rather than nucleophilic addition. masterorganicchemistry.com However, recent advancements, such as the use of bulky magnesium anilide additives, can enhance the nucleophilicity of the Grignard reagent while mitigating its basicity. nih.gov This allows for the direct synthesis of ketones from carboxylic acids, a strategy that could be employed to create a key intermediate for AHPBA synthesis. nih.gov The reaction of a Grignard reagent with an appropriate starting material, like a protected amino acid derivative, can establish the required carbon framework. For example, reacting a Grignard reagent with a protected derivative of phenylalanine could set the stage for subsequent hydroxylation and functional group manipulations.

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts. This approach is particularly advantageous for producing chiral molecules like AHPBA with high stereochemical purity. nih.gov

Enzymatic procedures have been developed for the synthesis of precursors like (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid. documentsdelivered.com A key strategy involves the use of dehydrogenases. For example, L-phenylalanine dehydrogenase from Rhodococcus sp. M4 can catalyze the conversion of 2-oxo-4-phenylbutanoic acid into (S)-2-amino-4-phenylbutanoic acid. documentsdelivered.com Similarly, D-lactate dehydrogenase from Leuconostoc mesenteroides can convert the same keto acid into (R)-2-hydroxy-4-phenylbutanoic acid. documentsdelivered.com These reactions require a cofactor, NADH, which can be regenerated in situ using another enzyme like formate dehydrogenase. documentsdelivered.com

Another powerful enzymatic tool is the use of transaminases (TAs). These enzymes can asymmetrically synthesize chiral amines from prochiral ketones. mdpi.com A suitable keto-acid precursor to AHPBA could be converted to the corresponding β-amino acid using a transaminase with an appropriate amine donor. mdpi.com

Table 2: Enzymes in Chemoenzymatic Synthesis of AHPBA Precursors

| Enzyme | Reaction Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| L-phenylalanine dehydrogenase | Reductive Amination | 2-Oxo-4-phenylbutanoic acid | (S)-2-Amino-4-phenylbutanoic acid | documentsdelivered.com |

| D-lactate dehydrogenase | Asymmetric Reduction | 2-Oxo-4-phenylbutanoic acid | (R)-2-Hydroxy-4-phenylbutanoic acid | documentsdelivered.com |

| Transaminase (TA) | Transamination | 4-Phenyl-2-butanone | 3-Amino-1-phenylbutane | mdpi.com |

Strategies for Achieving High Enantiomeric Purity

Achieving high enantiomeric purity is paramount for the biological activity of AHPBA and its derivatives. Several strategies are employed to control the stereochemistry during synthesis.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. A facile and efficient route to (2S,3S)‐AHPBA starts from N-phthaloyl protected L-phenylalanine. tandfonline.comtandfonline.com The inherent chirality of the starting amino acid directs the stereochemical outcome of subsequent reactions, such as the cyanohydrin formation using Nagata's reagent (diethylaluminum cyanide), which leads to a diastereomeric mixture of nitriles that can be further processed and separated. tandfonline.comtandfonline.com

Enzyme-Catalyzed Reactions: As discussed in the chemoenzymatic section, enzymes are highly stereoselective. The use of dehydrogenases or transaminases ensures the formation of a single enantiomer, often with greater than 99% enantiomeric excess. documentsdelivered.commdpi.com For example, D-amino acid dehydrogenases can be engineered to exhibit high activity and selectivity toward specific keto acids, providing a direct route to the desired D-amino acid. mdpi.com

Diastereoselective Reactions: In methods like the hydroxylation of enolates, the existing stereocenter at C3 influences the formation of the new stereocenter at C2. tandfonline.com While this may produce a mixture of diastereomers, these can often be separated by chromatography or crystallization. The choice of reagents and reaction conditions can be optimized to favor the formation of the desired diastereomer.

Development of Novel and Efficient Synthetic Routes

Continuous efforts are being made to develop more practical and scalable syntheses for AHPBA, driven by its importance as a building block for HIV protease inhibitors like saquinavir (B1662171) and amprenavir. tandfonline.comnih.gov

A notable efficient route involves starting with N-phthaloyl protected L-phenylalanine, which is converted to its corresponding aldehyde. tandfonline.com This aldehyde then undergoes a cyanohydrin reaction with diethylaluminum cyanide. tandfonline.com This step is crucial for introducing the C2 carbon and hydroxyl group precursor. The resulting diastereomeric mixture of 3‐phthalimido‐2‐hydroxy‐4‐phenylbutyronitrile is then carried through a series of steps including hydrolysis, protection, esterification, and reduction to yield the optically pure target compound in good yield. tandfonline.comtandfonline.com This method avoids starting with the less stable Boc- or di-benzyl protected 2-amino propionaldehyde (B47417) used in some earlier syntheses. tandfonline.com

The development of one-pot, multi-enzyme cascade systems also represents a significant advancement. mdpi.com These systems, where a substrate is converted through multiple enzymatic steps in a single reactor, improve process efficiency by minimizing intermediate purification steps and can overcome unfavorable thermodynamic equilibria. mdpi.com

Derivatization and Analogue Synthesis of 3 Amino 2 Hydroxy 4 Phenylbutanoic Acid

Functionalization of Amino and Carboxylic Acid Moieties

The chemical versatility of 3-Amino-2-hydroxy-4-phenylbutanoic acid stems from the presence of three key functional groups: an amino group, a hydroxyl group, and a carboxylic acid group. The amino and carboxylic acid moieties are primary sites for functionalization to create diverse derivatives.

The amino group can be readily derivatized through various reactions. One common approach is N-acylation, where the amino group reacts with acylating agents to form amides. Another key functionalization is the formation of carbamates, which also serve as protecting groups. nih.gov For instance, the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) introduces the N-Boc protecting group, a widely used strategy in peptide synthesis. organic-chemistry.org

The carboxylic acid group can be converted into esters, amides, or other carboxylic acid derivatives. Esterification is often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation involves coupling the carboxylic acid with an amine, a reaction that is central to the synthesis of peptides and peptidomimetics.

These functionalization reactions allow for the attachment of various molecular fragments to the AHPBA scaffold, enabling the systematic exploration of structure-activity relationships.

Table 1: Examples of Functionalization Reactions for AHPBA

| Functional Group | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Amino Group | N-Acylation | Acyl Chloride | N-Acyl-AHPBA |

| Amino Group | Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-AHPBA |

| Carboxylic Acid | Esterification | Methanol/H⁺ | AHPBA Methyl Ester |

Formation of Pseudopeptide and Peptidomimetic Conjugates

The structural resemblance of this compound to peptide transition states makes it an excellent candidate for incorporation into pseudopeptides and peptidomimetics. evitachem.comtandfonline.com Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov

The synthesis of pseudopeptides often involves replacing a standard amino acid residue in a peptide sequence with an unnatural amino acid like AHPBA. nih.gov This substitution can introduce conformational constraints and alter the biological activity of the resulting peptide analogue. For instance, derivatives of AHPBA have been used as analogues of bestatin (B1682670), a natural dipeptide inhibitor of aminopeptidases. sigmaaldrich.com

The formation of these conjugates typically follows standard solid-phase or solution-phase peptide synthesis protocols. The AHPBA unit, with its amino and carboxylic acid groups appropriately protected, is coupled to other amino acids or peptide fragments. The presence of the hydroxyl group in AHPBA can also be exploited for further modifications or to influence the conformation of the final peptidomimetic.

The incorporation of AHPBA and its analogues into peptide sequences has been a key strategy in the development of various therapeutic agents, including inhibitors of enzymes such as renin and HIV protease. nih.govtandfonline.com

Implementation of Protecting Group Strategies (e.g., N-Boc Protection)

Protecting group chemistry is fundamental to the synthesis of complex molecules derived from this compound. organic-chemistry.org Protecting groups are temporarily attached to reactive functional groups to prevent them from interfering with reactions at other sites in the molecule. organic-chemistry.org

For AHPBA, the primary functional groups requiring protection are the amino group and the carboxylic acid group, and sometimes the hydroxyl group. The choice of protecting groups is critical and often relies on an "orthogonal" strategy, where each protecting group can be removed under specific conditions without affecting the others. wikipedia.orgpeptide.com

A widely used protecting group for the amino group of AHPBA is the tert-butoxycarbonyl (Boc) group. cymitquimica.comscbt.com N-Boc-AHPBA is a stable, commercially available derivative that is extensively used in peptide synthesis. organic-chemistry.orgguidechem.com The Boc group is stable to a wide range of reaction conditions but can be readily removed with acid. organic-chemistry.org

Other common protecting groups for the amino group include the benzyloxycarbonyl (Cbz or Z) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.com The Cbz group is typically removed by hydrogenolysis, while the Fmoc group is base-labile. wikipedia.orgug.edu.pl

The carboxylic acid group is often protected as an ester, such as a methyl or benzyl (B1604629) ester. These ester groups can be cleaved under basic or hydrogenolytic conditions, respectively. The hydroxyl group can be protected as an ether or an acetal (B89532) if necessary.

Table 2: Common Protecting Groups for AHPBA

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amino Group | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) organic-chemistry.org |

| Amino Group | Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis peptide.com |

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) wikipedia.org |

| Carboxylic Acid | Methyl Ester | Me | Base (e.g., NaOH) |

Rational Design of Structurally Modified Analogues for Biological Modulation

The rational design of structurally modified analogues of this compound is a key strategy for developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. nih.gov This approach involves making specific modifications to the AHPBA scaffold based on an understanding of its structure-activity relationship (SAR).

One approach is to modify the phenyl group. Introducing substituents on the aromatic ring can alter the electronic properties and steric bulk of the molecule, which can in turn affect its binding to a biological target. For example, hydroxyphenyl derivatives have been explored for their potential anticancer and antioxidant properties. mdpi.com

Another strategy involves modifying the butanoic acid backbone. Altering the stereochemistry at the C2 and C3 positions can have a profound impact on biological activity. Synthesizing different stereoisomers of AHPBA allows for the exploration of the optimal spatial arrangement of the functional groups for a given biological target. researchgate.net

Furthermore, the replacement of the phenyl group with other aromatic or heterocyclic rings can lead to novel analogues with different biological profiles. The design of these analogues is often guided by computational modeling and a deep understanding of the target's binding site. nih.gov The goal is to create molecules that fit precisely into the binding pocket and form favorable interactions, leading to enhanced biological activity. nih.gov

The insights gained from studying these rationally designed analogues contribute to a deeper understanding of the molecular basis of their biological activity and guide the development of the next generation of AHPBA-based therapeutics.

Strategic Role As a Chiral Building Block in Complex Organic Synthesis

Key Intermediate in the Synthesis of Diverse Bioactive Compounds

3-Amino-2-hydroxy-4-phenylbutanoic acid is a versatile and valuable building block for the synthesis of a wide array of bioactive molecules. chemimpex.com Its inherent chirality and functional groups allow it to serve as a key precursor in the development of compounds with significant therapeutic potential. Researchers utilize this amino acid derivative to explore amino acid metabolism and its role in various metabolic disorders. chemimpex.com

One of the most notable applications is in the creation of protease inhibitors. nih.gov Derivatives of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid, also known as AHPA, are employed as inhibitors of enkephalinases. sigmaaldrich.com For instance, the dipeptide analogue (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) functions as a bestatin (B1682670) analogue, which are known for their enzyme-inhibiting properties. sigmaaldrich.com The compound's framework is also being investigated for its potential neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases. chemimpex.com The strategic incorporation of its core structure is instrumental in developing new compounds targeting multidrug-resistant microbial pathogens. nih.gov

Below is a table summarizing the types of bioactive compounds synthesized using this compound as a key intermediate.

Bioactive Compounds Derived from this compound

| Class of Bioactive Compound | Specific Example/Target | Therapeutic Area |

|---|---|---|

| Protease Inhibitors | Enkephalinase Inhibitors | Pain Management, Neuroscience |

| Bestatin Analogues | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) | Enzyme Inhibition, Cancer Research |

| Neuroprotective Agents | Modulators of neurotransmitter systems | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) chemimpex.com |

Pivotal Component in Chiral Drug Discovery and Development

The chirality of a drug molecule is a critical factor in its pharmacological profile, as enantiomers can exhibit widely different activities in a biological system. nih.govmdpi.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to establish the absolute stereochemistry of chiral drugs early in the development process. nih.gov This is because biological targets such as enzymes and receptors are themselves chiral and can interact differently with each enantiomer of a drug. nih.govmdpi.com

This compound serves as a pivotal component in this context. It is an enantiomerically pure amino acid used specifically in the synthesis of chiral drugs. biosynth.com Its value lies in the high diastereoselectivity it exhibits in chemical reactions, such as alkylation, which allows for the precise construction of a desired stereoisomer. biosynth.com This control is essential for creating drugs where one enantiomer is the active agent (the eutomer) while the other may be less active, inactive, or even cause adverse effects (the distomer). mdpi.com The compound is a building block for new drugs, particularly those designed to modulate neurotransmitter systems. chemimpex.com

The table below highlights the key attributes of this compound that make it crucial for chiral drug discovery.

Role in Chiral Drug Discovery

| Attribute | Significance in Drug Development |

|---|---|

| Enantiomeric Purity | Provides a stereochemically defined starting point for synthesis, avoiding chiral mixtures. biosynth.com |

| High Diastereoselectivity | Enables predictable and controlled introduction of new chiral centers during synthesis. biosynth.com |

| Defined 3D Structure | Allows for rational design of molecules that fit precisely into chiral biological targets like enzyme active sites. nih.gov |

| Versatile Scaffold | Serves as a foundational component for a variety of chiral drugs, including potential treatments for neurological disorders. chemimpex.com |

Integration into Advanced Molecular Architectures

The well-defined three-dimensional structure of this compound makes it an ideal synthon for incorporation into advanced and complex molecular architectures. As a chiral building block, it is used to construct highly elaborate molecules where spatial orientation is critical for function. researchgate.net Its utility extends beyond simple drug molecules to the assembly of sophisticated structures such as complex natural product analogues and highly specific enzyme inhibitors.

The compound's structure allows it to serve as an intermediate for creating hydroxyethylene dipeptide isosteres, which are themselves important components in medicinal chemistry due to their enzyme inhibition properties. sigmaaldrich.com By providing a rigid and stereochemically defined unit, it enables chemists to build larger molecules with a predictable and stable conformation, which is a key requirement for achieving high specificity and affinity in molecular recognition events.

Contribution to Peptide Engineering and Design

In the field of peptide engineering, this compound plays a significant role as an important peptide bond isostere. tandfonline.com Peptides often suffer from poor stability in biological systems due to degradation by proteases. Replacing a standard peptide bond with a non-hydrolyzable mimic can enhance the therapeutic potential of a peptide-based drug. The structure of this compound is particularly suited for creating hydroxyethylene isosteres, which are mimics of the transition state of peptide bond hydrolysis. sigmaaldrich.com

This modification leads to the creation of peptidomimetics with improved pharmacokinetic properties. The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) is a direct application of this principle, where the core structure mimics a dipeptide linkage to inhibit enzymes effectively. sigmaaldrich.com Its integration into peptide chains can alter their conformation and stability, leading to novel peptide-based drugs with enhanced efficacy and longevity. chemimpex.com

The table below details the contributions of this compound to the field of peptide engineering.

Contributions to Peptide Engineering

| Contribution | Description | Application |

|---|---|---|

| Peptide Bond Isostere | Serves as a non-hydrolyzable mimic of a peptide bond, specifically a hydroxyethylene isostere. sigmaaldrich.comtandfonline.com | Increases the stability of peptides against enzymatic degradation. |

| Peptidomimetic Design | Enables the synthesis of peptide analogues with altered backbones and improved properties. | Development of more robust peptide-based therapeutics. chemimpex.com |

| Enzyme Inhibition | The core structure is used to design potent inhibitors that target the active site of proteases. | Creating highly specific enzyme inhibitors like bestatin analogues. sigmaaldrich.com |

Mechanistic Investigations into Biological Activity and Molecular Interactions of 3 Amino 2 Hydroxy 4 Phenylbutanoic Acid

Enzymatic Inhibition Mechanisms

The inhibitory activity of 3-amino-2-hydroxy-4-phenylbutanoic acid is most prominently observed through its incorporation into larger molecules, where it typically serves as the key pharmacophore responsible for coordinating with a catalytic metal ion and interacting with the enzyme's active site.

Aminopeptidase (B13392206) Inhibition Profile (e.g., Aminopeptidase N, Aminopeptidase B, Leucine Aminopeptidase)

The (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety is the central component of Bestatin (B1682670) (also known as Ubenimex), a potent, competitive, and reversible inhibitor of several aminopeptidases. Bestatin, or N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine, demonstrates broad-spectrum activity against various M1 family zinc metallopeptidases. nih.govrcsb.org

Research has established that Bestatin effectively inhibits Aminopeptidase N (APN/CD13), Aminopeptidase B, and Leucine Aminopeptidase. nih.govtocris.comsigmaaldrich.com Its mechanism relies on the ability of the α-amino and α-hydroxyl groups within the AHPA core to interact with the catalytic zinc ion(s) in the enzyme's active site. nih.govnih.gov The inhibitory concentrations for Bestatin highlight its potency, which varies across different aminopeptidases. apexbt.com

| Enzyme | Inhibitor | Inhibition Constant (IC₅₀) |

|---|---|---|

| Aminopeptidase N | Bestatin | 5 nM |

| Aminopeptidase B | Bestatin | 1-10 µM |

| Cytosol Aminopeptidase | Bestatin | 0.5 nM |

| Leucine Aminopeptidase | Bestatin | Inhibitor |

Enkephalinase Inhibitory Activities and Modulatory Effects

Derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) have been identified as effective inhibitors of enkephalinase (Neprilysin or NEP), an enzyme responsible for the degradation of endogenous opioid peptides known as enkephalins. nih.gov By inhibiting this enzyme, AHPA derivatives can protect enkephalins from catabolism, thereby potentiating their analgesic effects. nih.gov

A study involving nineteen different AHPA derivatives found a strong correlation between their in vitro enkephalinase inhibitory activity, measured by IC₅₀ values, and their in vivo ability to enhance morphine-induced analgesia. nih.gov One such derivative, D-phenylalanyl-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (D-Phe-AHPA), was found to be a competitive inhibitor of enkephalinase isolated from the rat striatum, exhibiting a Ki value of 0.11 mM. researchgate.net The research underscores that the AHPA scaffold is crucial for this inhibitory action, which contributes to pain modulation by prolonging the activity of enkephalins in the central nervous system.

Human Immunodeficiency Virus Type 1 Protease Inhibition

The (2S,3S) stereoisomer of this compound, known as allophenylnorstatine (Apns), is not an inhibitor of HIV-1 protease in its own right but serves as a critical structural element in the design of potent peptidomimetic HIV-1 protease inhibitors. nih.gov Apns functions as a transition-state analog isostere, containing a hydroxymethylcarbonyl (HMC) moiety that mimics the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the aspartic protease. nih.gov

This structural feature is central to the mechanism of action for several potent inhibitors. For example, the inhibitor KNI-272 incorporates the Apns group, which directly interacts with the catalytic dyad of the enzyme. nih.gov The hydroxyl group of the Apns moiety forms a hydrogen bond with the deprotonated aspartate residue (Asp-125), while the protonated aspartate (Asp-25) hydrogen bonds with the carbonyl group of the Apns residue. nih.gov This interaction locks the inhibitor into the active site, effectively blocking the enzyme's function and preventing the maturation of new viral particles.

Renin Inhibition Properties

The available scientific literature from the conducted searches does not provide specific data on the direct renin inhibitory properties of this compound. While structurally related compounds have been explored in the design of renin inhibitors, no definitive studies detailing the inhibitory mechanism or potency of this specific compound against renin were identified.

Molecular Recognition and Receptor Binding Dynamics

The efficacy of inhibitors containing the this compound scaffold is fundamentally dependent on precise molecular interactions within the enzyme's active site. X-ray crystallography studies of these inhibitors in complex with their target enzymes have provided detailed insights into these binding dynamics.

Elucidation of Ligand Binding Pockets

Aminopeptidases: Crystal structures of Bestatin bound to Leucine Aminopeptidase and human Aminopeptidase N reveal the critical role of the (2S,3R)-AHPA moiety in anchoring the inhibitor. nih.govnih.govnih.gov In bovine lens Leucine Aminopeptidase, the α-amino group and the α-hydroxyl group of Bestatin's AHPA core directly coordinate with one of the two zinc ions in the active site. nih.govnih.gov The phenylalanyl side chain of the AHPA component settles into a terminal hydrophobic pocket formed by residues including Met-270, Thr-359, Gly-362, Ala-451, and Met-454. nih.gov

In the complex with human Aminopeptidase N, the binding is slightly different. The C-terminal carboxyl group of the attached leucine coordinates the catalytic zinc ion, while the amino and hydroxyl groups of the AHPA moiety form water-mediated hydrogen bonds within the active site. nih.gov The phenyl portion of the AHPA is pushed deep into the S1 pocket, demonstrating the versatility of this structural unit in adapting to the specific topology of different aminopeptidase active sites. nih.gov

HIV-1 Protease: In the context of HIV-1 protease, the allophenylnorstatine ((2S,3S)-AHPA) moiety of inhibitors like KNI-272 is instrumental in binding to the enzyme's highly specific active site. The active site of the homodimeric enzyme features a catalytic dyad of two aspartate residues (Asp-25 and Asp-125). High-resolution X-ray and neutron crystallography have shown that the hydroxyl group of the Apns moiety interacts directly with this dyad. nih.gov Specifically, the protonated Asp-25 forms a hydrogen bond with the carbonyl oxygen of the Apns group, while the deprotonated Asp-125 accepts a hydrogen bond from the Apns hydroxyl proton. nih.gov This set of interactions mimics the natural transition state of a substrate peptide and is the basis for the potent inhibition observed in this class of antiviral drugs.

Hydrogen Bonding and Hydrophobic Interactions at Active Sites

The biological activity of this compound is fundamentally governed by its molecular interactions within the active sites of target proteins. The specific arrangement of its functional groups—an amino group, a hydroxyl group, a carboxyl group, and a phenyl group—allows for a variety of non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions.

The polar functional groups are key to forming specific hydrogen bonds with amino acid residues in an enzyme's active site. The hydroxyl (-OH) and carboxyl (-COOH) groups can act as both hydrogen bond donors and acceptors, while the amino (-NH2) group primarily acts as a donor. These interactions are crucial for the precise orientation and stabilization of the compound within the binding pocket. For instance, the negatively charged carboxylate group can form strong hydrogen bonds or salt bridges with positively charged residues like Arginine and Lysine. benthamopen.com Similarly, the hydroxyl and amino groups can interact with the side chains of polar amino acids such as Serine, Threonine, Tyrosine, Asparagine, and Glutamine. benthamopen.comproteinstructures.com

| Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction |

| Carboxyl (-COOH) | Arginine (Arg), Lysine (Lys), Histidine (His) | Hydrogen Bonding, Salt Bridge |

| Amino (-NH2) | Aspartate (Asp), Glutamate (Glu), Serine (Ser) | Hydrogen Bonding |

| Hydroxyl (-OH) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Hydrogen Bonding |

| Phenyl (-C6H5) | Phenylalanine (Phe), Leucine (Leu), Valine (Val) | Hydrophobic, van der Waals |

Structure-Activity Relationship (SAR) Analyses of Stereoisomers and Functionalized Derivatives

Structure-Activity Relationship (SAR) analyses are crucial for understanding how the chemical structure of this compound and its analogues correlates with their biological activity. These studies involve systematically modifying the molecule's structure—by altering stereochemistry or adding functional groups—and observing the resulting changes in potency and selectivity.

Analysis of stereoisomers is particularly important for this chiral molecule. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity. The four possible stereoisomers—(2S,3R), (2R,3S), (2S,3S), and (2R,3R)—will present their functional groups in different three-dimensional arrangements. This can lead to significant differences in how well each isomer fits into a specific binding site, with one isomer often being significantly more active than the others.

Functionalized derivatives provide further insight into the SAR. Modifications can be made at several positions, including the amino group, the carboxyl group, or the phenyl ring. For example, creating peptide-like derivatives by forming an amide bond at the amino group with other amino acids can explore interactions with adjacent regions of the binding site. Patent literature describes the synthesis of various N-acyl derivatives, which can be evaluated to determine the optimal size and properties of this substituent. google.com For instance, adding a larger, more hydrophobic group could enhance binding if a corresponding hydrophobic pocket is available. Conversely, adding a polar group might improve solubility or introduce new hydrogen bonding opportunities.

A hypothetical SAR study might reveal that the presence of the hydroxyl group is essential for activity, as its removal would eliminate a key hydrogen bond. Similarly, modifying the phenyl ring with electron-withdrawing or electron-donating groups could modulate the hydrophobic and electronic properties of the molecule, influencing its binding affinity. mdpi.com These analyses guide the rational design of more potent and selective analogues.

| Derivative Type | Modification Site | Potential Impact on Activity |

| N-Acyl Derivatives | Amino Group | Altering size and polarity to probe binding pocket. google.com |

| Esters | Carboxyl Group | Modifying polarity and cell permeability. |

| Phenyl Ring Substituents | Phenyl Group | Modulating hydrophobic and electronic character. mdpi.com |

| Peptide Conjugates | Amino Group | Extending interactions within the active site. google.com |

Computational Modeling and Molecular Docking Studies (e.g., GABA Receptor Interactions)

Computational modeling and molecular docking are powerful in silico tools used to predict and analyze the binding of this compound to its biological targets at a molecular level. These methods are particularly useful for elucidating the specific interactions that govern its biological activity, such as its potential modulation of neurotransmitter systems like the GABA receptors. chemimpex.com

Molecular docking simulations predict the preferred orientation of the compound (the ligand) when bound to the three-dimensional structure of a target protein. mdpi.commdpi.com Using a known or homology-modeled structure of a receptor, such as a GABA receptor subunit, researchers can dock the different stereoisomers of this compound into the putative binding site. The docking algorithm then calculates a binding score, which estimates the binding affinity based on the intermolecular forces, including hydrogen bonds and hydrophobic interactions. nih.gov

These studies can reveal key insights:

Binding Mode: They can identify the most stable binding pose of the ligand, showing the precise orientation of its amino, hydroxyl, carboxyl, and phenyl groups.

Key Residues: The models highlight the specific amino acid residues in the active site that form critical hydrogen bonds or hydrophobic contacts with the ligand. mdpi.com

Stereoselectivity: By docking different stereoisomers, computational models can explain why one isomer is more potent than another, often revealing that the active isomer achieves a more optimal geometric fit and forms stronger interactions with the target. nih.gov

For example, a docking study into a GABA receptor might show that the (2S,3R) isomer's hydroxyl group forms a crucial hydrogen bond with a serine residue, while its phenyl group is stabilized in a hydrophobic pocket formed by leucine and phenylalanine residues. The other isomers might not be able to achieve this optimal set of interactions simultaneously, resulting in lower predicted binding affinities. These computational predictions provide a rational basis for the observed biological data and guide the design of new derivatives with improved potency. nih.gov

Influence of Stereochemistry on Biological Selectivity and Potency

The stereochemistry of this compound is a critical determinant of its biological selectivity and potency. The molecule contains two chiral centers (at carbons 2 and 3), giving rise to four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). Because biological systems, particularly enzyme active sites and receptor binding pockets, are composed of chiral L-amino acids, they create a chiral environment that can differentiate between these stereoisomers.

This stereoselectivity profoundly impacts biological activity. Often, only one of the four isomers will have the correct three-dimensional arrangement of its functional groups to bind with high affinity to the target protein. nih.gov An optimal fit allows for the simultaneous formation of multiple, favorable interactions (hydrogen bonds, hydrophobic interactions, etc.), leading to high potency. The other isomers, having a different spatial orientation, may bind weakly or not at all. For example, derivatives of the related compound bestatin show that the (2S,3R) configuration is often crucial for its inhibitory activity.

The influence of stereochemistry extends to biological selectivity as well. A particular isomer might be a potent inhibitor of one enzyme while being completely inactive against a closely related one. This is because subtle differences in the architecture of the active sites between different enzymes can be sufficient to favor the binding of one stereoisomer over another. This principle is fundamental in drug design, as developing stereochemically pure compounds can lead to drugs with higher potency and a more selective biological profile, thereby potentially enhancing efficacy. Research has shown that for some chiral compounds, only the natural isomers display significant biological activity, suggesting that stereoselective uptake or transport mechanisms may also play a role in addition to target binding. nih.gov

| Stereoisomer | Relative Configuration of Substituents | Expected Biological Activity Profile |

| (2S,3R) | Threo | Often the most biologically active isomer in related compounds. |

| (2R,3S) | Threo (Enantiomer of 2S,3R) | May have significantly lower or no activity compared to its enantiomer. |

| (2S,3S) | Erythro | Different spatial arrangement may lead to different target selectivity or lower potency. |

| (2R,3R) | Erythro (Enantiomer of 2S,3S) | Typically exhibits a distinct activity profile from the threo isomers. |

Future Research Directions and Translational Perspectives in Academic Disciplines

Exploration of Novel Enzyme Targets and Biological Pathways

The established role of AHPA derivatives as inhibitors of proteases, such as HIV protease and enkephalinases, provides a strong foundation for exploring new therapeutic applications. nih.govsigmaaldrich.com Future research should focus on identifying and validating novel enzyme targets and elucidating the broader biological pathways modulated by this versatile scaffold.

Derivatives of the (2S,3R) stereoisomer of AHPA have been shown to inhibit enkephalinases, thereby augmenting the antinociceptive effects of met-enkephalin. sigmaaldrich.com This opens avenues for developing novel analgesics. Furthermore, the (2R,3R) isomer has demonstrated potential neuroprotective effects, suggesting its utility in targeting pathways related to neurodegenerative diseases like Alzheimer's and Parkinson's by modulating neurotransmitter systems.

Recent studies have also pointed to kynureninase as a potential target. A structural analogue of kynurenine (B1673888), 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has shown significant inhibitory effects on both rat and human kynureninase, an important enzyme in the kynurenine pathway which is implicated in various neurological and inflammatory disorders. Further investigation into the interaction of AHPA derivatives with this and other metabolic enzymes could uncover new therapeutic strategies.

The Wnt/β-catenin signaling pathway, often dysregulated in cancer, presents another intriguing area of exploration. nih.gov While not directly demonstrated for AHPA itself, the modulation of this pathway by other small molecules suggests that novel AHPA derivatives could be designed to target components of this critical signaling cascade. nih.gov

Table 1: Potential Enzyme Targets and Biological Pathways for AHPA Derivatives

| Enzyme Target/Biological Pathway | Potential Therapeutic Application | Key Research Findings |

| Enkephalinases | Pain Management | Derivatives augment met-enkephalin-induced antinociception. sigmaaldrich.com |

| Neurotransmitter Systems | Neurodegenerative Diseases | Potential neuroprotective effects and modulation of neurotransmitter systems. |

| Kynureninase | Neurological and Inflammatory Disorders | Analogues show potent inhibition of kynureninase. |

| Wnt/β-catenin Pathway | Cancer | Potential for designing modulators of this key signaling pathway. nih.gov |

| HIV Protease | Antiviral Therapy | Allophenylnorstatine is a key component in potent HIV protease inhibitors. nih.govresearchgate.net |

Development of Scalable and Sustainable Synthetic Methodologies

The translation of AHPA-based compounds from the laboratory to clinical applications hinges on the development of efficient, scalable, and sustainable synthetic methods. Traditional chemical syntheses can be complex and may involve hazardous reagents and solvents. Therefore, a significant focus of future research lies in the adoption of greener chemical processes and biocatalysis.

Enzyme-catalyzed reactions offer a promising alternative, providing high stereoselectivity under mild conditions. nih.gov For instance, the use of phenylalanine ammonia (B1221849) lyases (PALs) for the amination of cinnamic acid derivatives presents a cost-effective and sustainable route to producing phenylalanine analogues. frontiersin.org The immobilization of these enzymes allows for their reuse and integration into continuous flow systems, further enhancing process efficiency and sustainability. frontiersin.org

Another avenue is the use of carbonyl reductases for the asymmetric reduction of α-ketoesters to produce chiral α-hydroxyesters, which are key intermediates in the synthesis of AHPA and its derivatives. nih.gov Recombinant E. coli strains co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration have been successfully used for the scalable biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate. nih.govsigmaaldrich.com

Rational Design and Synthesis of Advanced Bioactive Molecules Based on the Core Scaffold

The AHPA scaffold serves as an excellent starting point for the rational design of new and improved bioactive molecules. Its stereochemical diversity and the presence of multiple functional groups allow for precise modifications to optimize potency, selectivity, and pharmacokinetic properties.

A prime example of the successful rational design utilizing this scaffold is in the development of HIV protease inhibitors. nih.govresearchgate.net Phenylnorstatine and allophenylnorstatine have been effectively used as transition-state mimics in the design of potent and specific inhibitors. nih.gov By incorporating these moieties at the P1-P1' site of peptide-based inhibitors, researchers have been able to achieve high binding affinity to the enzyme's active site. nih.gov

Future efforts in rational design should leverage computational modeling and structural biology to explore interactions with a wider range of enzyme targets. For instance, structure-based design can be employed to develop novel inhibitors of aminopeptidase (B13392206) A, a zinc metallopeptidase involved in blood pressure regulation. edelris.com

The hybridization of the AHPA scaffold with other pharmacophores is another promising strategy. By combining the key features of AHPA with other known inhibitor scaffolds, it may be possible to create novel compounds with enhanced activity and selectivity. This approach has been successfully used in the design of inhibitors for other enzymes, such as polo-like kinase 1 (PLK1). mdpi.com

Table 2: Strategies for Rational Design of AHPA-Based Bioactive Molecules

| Design Strategy | Example Application | Desired Outcome |

| Transition-State Mimicry | HIV Protease Inhibitors | High potency and specificity. nih.gov |

| Structure-Based Design | Aminopeptidase A Inhibitors | Optimized binding to the enzyme active site. edelris.com |

| Scaffold Hybridization | Novel Kinase Inhibitors | Enhanced activity and selectivity. mdpi.com |

| Modification of Functional Groups | Enkephalinase Inhibitors | Improved pharmacokinetic properties. sigmaaldrich.com |

Interdisciplinary Research at the Interface of Chemistry and Biology

The full potential of 3-Amino-2-hydroxy-4-phenylbutanoic acid can only be realized through a deeply integrated, interdisciplinary research approach that bridges the gap between chemistry and biology. This involves a continuous feedback loop between the design and synthesis of novel compounds, their biological evaluation, and the elucidation of their mechanisms of action.

Chemical biologists can utilize AHPA-based probes to investigate cellular pathways and enzyme functions. The synthesis of derivatives with reporter tags or photo-crosslinking groups would enable the identification of new binding partners and the mapping of interaction networks within the cell.

Furthermore, the combination of synthetic chemistry with molecular and structural biology is crucial for understanding drug-target interactions at the atomic level. X-ray crystallography and cryo-electron microscopy of enzyme-inhibitor complexes can provide invaluable insights for the rational design of next-generation inhibitors with improved properties.

The field of systems biology can also play a significant role by analyzing the global effects of AHPA derivatives on cellular networks. This can help to identify off-target effects, predict potential toxicities, and uncover novel therapeutic opportunities.

Q & A

Q. What are the established synthetic routes for 3-amino-2-hydroxy-4-phenylbutanoic acid, and how do reaction conditions influence yield and purity?

-

Methodological Answer : The compound is synthesized via nucleophilic substitution or amide bond formation. A common approach involves protecting the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions. For example, Hayashi et al. (2001) reported using this compound as an acyl component in amide bond formation, where activation with carbodiimides or thionyl chloride facilitates coupling . Yield optimization (typically 60-75%) requires precise control of pH and temperature to minimize byproducts like homobislactone. Purification via recrystallization or HPLC is critical for isolating enantiomerically pure forms .

-

Key Data :

| Starting Material | Protecting Group | Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Phenylbutanoic acid derivative | Boc | pH 7.5, 25°C | 68 | ≥95 | |

| Amine precursor | None | Carbodiimide activation, 0°C | 72 | 90 |

Q. How is the stereochemical configuration of this compound confirmed, and what analytical techniques are most reliable?

Q. What pharmacological activities have been reported for this compound derivatives?

- Methodological Answer : The (2S,3R)-enantiomer acts as an enkephalinase inhibitor, enhancing met-enkephalin-induced antinociception. Matsuoka et al. (1988) used rodent models to show 50% inhibition of enkephalinase at 10 µM, correlating with prolonged morphine analgesia . Activity assays require:

-

Enzyme Kinetics : Measuring IC via fluorogenic substrates.

-

In Vivo Models : Tail-flick or hot-plate tests to quantify analgesic potentiation .

- Key Data :

| Derivative | Target Enzyme | IC (µM) | In Vivo Efficacy (Morphine Potentiation) | Reference |

|---|---|---|---|---|

| (2S,3R)-isomer | Enkephalinase | 10 | 2.5-fold increase |

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,3R vs. 2R,3S) impact biological activity and receptor binding?

- Methodological Answer : The (2S,3R)-enantiomer shows higher enkephalinase inhibition than (2R,3S), attributed to better fit into the enzyme’s active site. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal steric clashes for non-active enantiomers . Experimental validation involves synthesizing pure enantiomers via asymmetric catalysis and comparing IC values .

Q. What strategies mitigate byproduct formation (e.g., homobislactone) during amide bond synthesis involving this compound?

- Methodological Answer : Homobislactone forms via intramolecular cyclization under acidic or high-temperature conditions. Mitigation strategies include:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

- Methodological Answer : Scaling up introduces variability in reaction kinetics and purification. Solutions include:

- Continuous Flow Chemistry : Enhances reproducibility and reduces thermal gradients.

- Crystallization-Driven Purification : Seeding with pure enantiomer crystals ensures consistent ee ≥98% .

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects impurities early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.